molecular formula C22H21NO5 B6528076 9-cyclopropyl-3-(2-ethoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946384-87-8

9-cyclopropyl-3-(2-ethoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528076
CAS No.: 946384-87-8
M. Wt: 379.4 g/mol
InChI Key: VIEZQDGCXBFJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Cyclopropyl-3-(2-ethoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a heterocyclic compound featuring a fused chromeno-oxazinone scaffold. Its structure includes a cyclopropyl substituent at position 9 and a 2-ethoxyphenoxy group at position 2. The chromeno-oxazinone core is a bicyclic system combining coumarin-like chromene and oxazinone moieties, which are associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name

9-cyclopropyl-3-(2-ethoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-2-25-18-5-3-4-6-19(18)28-20-12-26-22-15(21(20)24)9-10-17-16(22)11-23(13-27-17)14-7-8-14/h3-6,9-10,12,14H,2,7-8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEZQDGCXBFJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Cyclopropyl-3-(2-ethoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO5C_{21}H_{19}NO_5, with a molecular weight of approximately 365.4 g/mol. The compound features a chromeno-oxazinone core structure with cyclopropyl and ethoxyphenoxy substituents that may influence its biological interactions.

The biological activity of this compound is thought to involve interaction with specific enzymes and receptors. Compounds with similar structures often act as inhibitors of protoporphyrinogen IX oxidase (PPO), an important target in herbicide development. The inhibition mechanism typically involves binding to the active site of the enzyme, which can lead to the disruption of metabolic pathways in target organisms.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

  • Enzyme Inhibition Studies :
    • The compound has shown promising results as a PPO inhibitor. For example, in a study focused on herbicides, compounds related to the benzoxazinone scaffold exhibited selective inhibition against Nicotiana tabacum PPO with an inhibition constant (KiK_i) value indicating high potency .
  • Antimicrobial Activity :
    • Preliminary evaluations suggest that the compound may possess antimicrobial properties. Testing against various bacterial strains is ongoing to determine the spectrum and effectiveness of its antimicrobial activity.
  • Anti-inflammatory Properties :
    • Research into the anti-inflammatory effects of similar chromeno-oxazinone derivatives indicates potential therapeutic applications in treating inflammatory diseases .

Case Study 1: PPO Inhibition

In a systematic bioassay targeting PPOs, a structurally similar compound demonstrated an inhibition constant of 14nM14\,nM against Nicotiana tabacum PPO while showing significantly lower inhibition against human PPO (44.8μM44.8\,\mu M). This selectivity factor highlights the potential for developing herbicides with reduced toxicity to humans .

Case Study 2: Anticancer Activity

A related study investigated the anticancer effects of chromeno-oxazinone derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Summary

Biological Activity Target Effectiveness Reference
PPO InhibitionNicotiana tabacum PPOKi=14nMK_i=14\,nM
AntimicrobialVarious bacterial strainsOngoing evaluation
Anti-inflammatoryInflammatory pathwaysPromising results
AnticancerCancer cell linesInduces apoptosis

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The target compound’s 2-ethoxyphenoxy and cyclopropyl groups likely confer higher logP values compared to hydroxybutyl or polar substituents in analogs .
  • Metabolic Stability : Cyclopropyl substituents reduce susceptibility to oxidative metabolism compared to alkyl chains (e.g., hydroxybutyl) .
  • Synthetic Accessibility : Compounds with aromatic substituents (e.g., thiophene, fluorobenzyl) require multi-step coupling reactions, whereas cyclopropyl derivatives may involve cyclopropanation under controlled conditions .

Pharmacological Activity Comparison

Compound Class/Name Biological Activity IC50/EC50 (if reported) Mechanism of Action (Proposed)
Pyrazolo[3,4-d][1,3]oxazin-4-one derivatives (e.g., Compound 10e) Antitumor (MCF-7 cells) 11 µM Inhibition of DNA synthesis via intercalation
9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives (e.g., Compound B3) Anti-inflammatory Not specified TNF-α inhibition; NF-κB pathway modulation
3-(4-Chlorophenyl)-9-(2-thienylmethyl)-chromeno-oxazinone Not reported N/A Potential kinase inhibition (structural analogy)
Target Compound (9-Cyclopropyl-3-(2-ethoxyphenoxy)-chromeno-oxazinone) Not explicitly studied N/A Hypothesized anti-inflammatory/antioxidant activity

Critical Analysis :

  • Antitumor Activity: Pyrazolo-oxazinones (e.g., 10e) show potent activity due to nitrobenzylideneamino substituents, which enhance DNA-binding affinity . The target compound lacks such electron-deficient groups, suggesting divergent activity.
  • Anti-Inflammatory Activity: Compound B3’s Mannich base derivatives exhibit TNF-α inhibition via docking studies . The target compound’s ethoxyphenoxy group may similarly engage in hydrogen bonding with inflammatory mediators.
  • Structural-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy, ethoxy) at position 3 correlate with anti-inflammatory effects .
    • Bulky substituents at position 9 (e.g., cyclopropyl, fluorobenzyl) improve membrane permeability .

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, equimolar quantities of 4-hydroxycoumarin , 2-ethoxyphenoxy-substituted benzaldehyde , ammonium acetate , and cyclopropylamide are refluxed in ethanol at 80°C for 1 hour. The reaction proceeds via:

  • Knoevenagel condensation : The aldehyde and 4-hydroxycoumarin form an α,β-unsaturated ketone intermediate.

  • Enolization and cyclization : Ammonium acetate facilitates enolization of the amide, which undergoes nucleophilic attack on the Knoevenagel adduct.

  • Oxazinone ring formation : Intramolecular cyclization yields the chromeno-oxazinone scaffold.

Key parameters:

  • Solvent : Ethanol (green solvent) enables reflux at 80°C without side reactions.

  • Catalyst : Catalyst-free conditions simplify purification.

  • Yield : Reported yields for analogous chromeno-oxazinones range from 75–90%.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety at the 9-position is introduced via two primary strategies: pre-functionalization of starting materials or post-synthetic modification .

Cyclopropane-Containing Aldehydes in Condensation Reactions

Using cyclopropanecarboxaldehyde as the aromatic aldehyde component in the one-pot reaction directly incorporates the cyclopropyl group during core formation. However, this approach is limited by the low commercial availability of cyclopropane-substituted aldehydes and their stability under reflux conditions.

Post-Synthetic Cyclopropanation

A more reliable method involves functionalizing the pre-formed chromeno-oxazinone core with a cyclopropyl group via:

Copper-Catalyzed Cyclopropanation

Trans-alkenyl boronates undergo enantioselective cyclopropanation with trifluorodiazoethane using a Cu(I)-bisoxazoline catalyst. For example:

  • Alkenylation : Introduce a vinyl boronate at the 9-position of the chromeno-oxazinone.

  • Cyclopropanation : React with trifluorodiazoethane (CF₃CHN₂) in dichloroethane (DCE) at 25°C for 6 hours.

  • Catalyst : Cu(I)-tBuBOX (5 mol%)

  • Yield : 90% with 95:5 enantiomeric ratio.

Grignard Reagent-Based Approaches

Cyclopropylmagnesium bromide (generated from cyclopropyl bromide and Mg in THF) reacts with ketone intermediates in the chromeno-oxazinone framework. For instance:

  • Grignard formation : Cyclopropyl bromide + Mg → cyclopropylmagnesium bromide.

  • Nucleophilic attack : The Grignard reagent adds to a ketone at the 9-position, followed by acid quenching to yield the cyclopropyl group.

Functionalization with 2-Ethoxyphenoxy Moieties

The 2-ethoxyphenoxy group is introduced via etherification during the condensation step:

  • Use of 2-ethoxyphenol : React with a halogenated chromeno-oxazinone intermediate (e.g., bromide at position 3).

  • SN2 conditions : K₂CO₃ in DMF at 60°C for 12 hours facilitates nucleophilic aromatic substitution.

Optimization and Challenges

ParameterOptimization StrategyOutcome
Cyclopropanation Cu(I)-tBuBOX catalyst90% yield, high enantioselectivity
Solvent for MCR Ethanol vs. DMFEthanol preferred (eco-friendly)
Reaction Time Reduced from 24h to 1hMinimized side reactions

Key Challenges :

  • Steric hindrance : Bulky cyclopropyl groups impede cyclization, requiring elevated temperatures.

  • Regioselectivity : Competing reaction pathways necessitate precise stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
One-Pot MCR High atom economy, short timeLimited to commercially available aldehydes
Post-Synthetic Modular, enantioselectiveRequires transition metal catalysts
Grignard Simple setupLow functional group tolerance

Q & A

Q. What are the typical synthetic routes for 9-cyclopropyl-3-(2-ethoxyphenoxy)-chromeno-oxazin-4-one?

The synthesis involves multi-step pathways, including cyclization and functionalization. Key steps include:

  • Pechmann condensation to form the chromene core (reagents: β-keto esters, phenols, acid catalysts like H₂SO₄) .
  • Oxazine ring formation via nucleophilic substitution or cyclization (e.g., using 2-ethoxyphenol and cyclopropylamine derivatives) .
  • Purification via column chromatography (silica gel, eluents: hexane/ethyl acetate) and characterization by NMR (¹H/¹³C), FT-IR, and HRMS .

Table 1: Common Reagents and Conditions

StepReagents/CatalystsTemperatureYield Range
Chromene formationH₂SO₄, β-keto ester80–100°C60–75%
Oxazine cyclizationDCC, DMAPRT to 60°C50–70%
Final purificationSilica gel (hexane:EA)72–95%

Q. How is structural characterization performed for this compound?

Key techniques include:

  • ¹H/¹³C NMR to confirm substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, ethoxy group at δ 1.3–1.5 ppm) .
  • X-ray crystallography for absolute configuration (e.g., bond angles of fused rings) .
  • HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 437.16) . Challenges include signal overlap in NMR due to complex fused-ring systems, requiring advanced 2D NMR (COSY, HSQC) .

Q. What preliminary biological activities have been reported?

Initial screens show:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Cytotoxicity : IC₅₀ = 12–25 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Antioxidant potential : DPPH radical scavenging (EC₅₀ = 45 µM) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

SAR studies suggest:

  • Cyclopropyl group : Enhances metabolic stability but reduces solubility .
  • 2-Ethoxyphenoxy substituent : Critical for target binding (e.g., hydrophobic interactions with enzymes) . Table 2: Substituent Effects on Cytotoxicity
SubstituentIC₅₀ (MCF-7)Notes
2-Ethoxyphenoxy12 µMOptimal activity
4-Chlorophenyl28 µMReduced potency
3-Methoxypropyl>50 µMPoor solubility

Q. What experimental strategies resolve contradictions in biological data?

Discrepancies (e.g., varying IC₅₀ values) arise from:

  • Assay conditions : Differences in cell culture media, incubation times .
  • Compound purity : Impurities >5% skew results (validate via HPLC, ≥95% purity) .
  • Target specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Approaches include:

  • Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR, IC₅₀ = 0.8 µM) .
  • Molecular docking : Predict binding poses in ATP-binding pockets (AutoDock Vina) .
  • Transcriptomics : Identify differentially expressed genes post-treatment (RNA-seq) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues:

  • Low yields in cyclization : Optimize catalysts (e.g., switch from DCC to EDC/HOBt) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water) .
  • Cyclopropyl instability : Use low-temperature (<0°C) storage to prevent ring-opening .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

  • Variation of substituents : Synthesize analogs with modified ethoxyphenoxy/cyclopropyl groups .
  • In vitro/in vivo correlation : Compare cytotoxicity (MTT assay) and pharmacokinetics (rodent models) .
  • Statistical validation : Use triplicate experiments and ANOVA for significance (p < 0.05) .

Q. What analytical methods validate compound stability under physiological conditions?

  • pH stability testing : Incubate in PBS (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability : Measure half-life in human plasma (LC-MS/MS) .
  • Thermal analysis : TGA/DSC to assess decomposition temperatures (>200°C) .

Q. How to address discrepancies in reported spectral data?

  • Reproducibility : Validate NMR shifts across solvents (CDCl₃ vs. DMSO-d₆) .
  • Crystallographic validation : Compare experimental vs. calculated X-ray diffraction patterns .
  • Interlab collaboration : Share samples for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.